1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5-ethoxy-5,6-dihydro-
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Overview
Description
1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5-ethoxy-5,6-dihydro- is a sulfur-containing heterocyclic compound It is characterized by its unique structure, which includes a dithiin ring fused with a dithiolo ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5-ethoxy-5,6-dihydro- typically involves the cycloaddition of 1,3-dithiole-2,4,5-trithione with alkenes. This reaction forms the core structure of the compound, which can then be further modified through various homo- or hetero-coupling procedures and O-deprotection steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the synthetic routes mentioned above, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5-ethoxy-5,6-dihydro- undergoes various chemical reactions, including:
Electrophilic Halogenation: This compound can be halogenated using reagents such as sulfuryl chloride (SO2Cl2), chlorine (Cl2), and Selectfluor.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions with alkenes, forming complex structures that can be further functionalized.
Common Reagents and Conditions
Halogenation: Reagents such as sulfuryl chloride (SO2Cl2), chlorine (Cl2), and Selectfluor are commonly used for halogenation reactions.
Major Products
Halogenated Derivatives: The major products of halogenation reactions include mono- and di-halogenated derivatives, which can be further modified for various applications.
Cycloaddition Products: The products of cycloaddition reactions are typically complex structures that can be further functionalized for specific applications.
Scientific Research Applications
1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5-ethoxy-5,6-dihydro- has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it a candidate for use in organic electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Materials Science: Its ability to form complex structures through cycloaddition reactions makes it useful in the development of new materials with specific properties.
Chemical Synthesis: The compound can be used as a building block in the synthesis of more complex organic molecules, particularly those with sulfur-containing rings.
Mechanism of Action
The mechanism of action of 1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5-ethoxy-5,6-dihydro- involves its ability to participate in various chemical reactions due to the presence of reactive sulfur atoms. These sulfur atoms can interact with electrophiles and nucleophiles, facilitating the formation of new chemical bonds. The compound’s unique structure also allows it to participate in cycloaddition reactions, forming complex products that can be further functionalized .
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiolo[4,5-b][1,4]dithiin-2-one: This compound is similar in structure but lacks the thione group, which affects its reactivity and applications.
5,6-Dihydro-1,3-dithiolo[4,5-b][1,4]dithiin-2-one: Another similar compound that differs in the oxidation state of the sulfur atoms, leading to different chemical properties and reactivity.
Uniqueness
1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5-ethoxy-5,6-dihydro- is unique due to its specific combination of a dithiin ring fused with a dithiolo ring and the presence of a thione group. This unique structure imparts distinct electronic properties and reactivity, making it valuable for specific applications in organic electronics and materials science .
Properties
CAS No. |
110789-38-3 |
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Molecular Formula |
C7H8OS5 |
Molecular Weight |
268.5 g/mol |
IUPAC Name |
5-ethoxy-5,6-dihydro-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione |
InChI |
InChI=1S/C7H8OS5/c1-2-8-4-3-10-5-6(11-4)13-7(9)12-5/h4H,2-3H2,1H3 |
InChI Key |
TWHJJNTZBIVFTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CSC2=C(S1)SC(=S)S2 |
Origin of Product |
United States |
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